[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine
Description
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine is a thiophene-derived methanamine compound featuring a thiophene-3-carbonyl substituent at the 5-position of the thiophen-2-yl ring. This structure combines electron-rich heterocyclic systems (thiophene rings) with a carbonyl group, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWNBRMTBKCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine generally involves:
- Formation of the thiophene-carbonyl intermediate through acylation or coupling reactions.
- Introduction of the methanamine group via substitution or reductive amination.
- Purification and characterization to isolate the target compound in high purity.
Preparation of Thiophene-Carbonyl Intermediates
A key step is preparing the 5-(thiophene-3-carbonyl)thiophene moiety. Literature shows several approaches to synthesize thiophene-carbonyl compounds:
Acylation of thiophenes : Using aryl bromomethyl ketones or phenacyl bromides as electrophiles reacting with thiol or thiophene derivatives under basic conditions. For example, a one-pot reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine in DMF efficiently yields aroylthiophene derivatives.
Cross-coupling reactions : Palladium-catalyzed Suzuki or Stille couplings to attach thiophene rings bearing carbonyl substituents have been reported.
Cyclization and intramolecular reactions : Intramolecular cyclization of sulfanyl benzoic acid intermediates under basic conditions can form benzo[b]thiophene-3-ols, which are structurally related to thiophene-carbonyl compounds.
Introduction of the Methanamine Group
The methanamine (-CH2NH2) group attached to the thiophene ring can be introduced by:
Reduction of corresponding nitrile or amide precursors : For example, reduction of thiophene carbonyl derivatives bearing cyano or amide groups using sodium borohydride or catalytic hydrogenation yields aminomethyl-substituted thiophenes.
Reductive amination : Condensation of aldehyde or ketone thiophene derivatives with ammonia or amines followed by reduction.
Nucleophilic substitution : Substitution of a halomethyl thiophene intermediate with ammonia or amine nucleophiles.
Representative Synthetic Procedure (Adapted)
A plausible synthetic route adapted from related literature is:
Detailed Research Findings and Analysis
| Aspect | Details | Source |
|---|---|---|
| Reaction type for carbonyl formation | Nucleophilic substitution of bromomethyl ketones with thiol groups under basic conditions (triethylamine) in DMF; one-pot synthesis is efficient and yields 45–87% | |
| Mechanism insights | Initial SN2 attack by thiol on bromomethyl ketone forms sulfanyl benzoic acid intermediate; intramolecular cyclization and dehydration yield thiophene-carbonyl structure | |
| Reduction methods for amine introduction | NaBH4 reduction in EtOH/CH2Cl2 mixture or catalytic transfer hydrogenation with Pd/C and ammonium formate; choice affects purity and yield | |
| Purification techniques | Silica gel column chromatography with hexane:ethyl acetate (7:3 v/v) eluent; recrystallization from methanol improves purity | |
| Yields and purity | Yields vary depending on substituents and reaction conditions, typically moderate to good (45–87%); purity confirmed by spectroscopic methods |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Thiophene-carbonyl intermediate synthesis | Nucleophilic substitution and cyclization | 3-bromomethyl ketones, thiol derivatives, triethylamine, DMF | Reflux, basic conditions | 45–87% | One-pot, mild conditions |
| Aminomethyl group introduction | Reduction of nitrile/amide or reductive amination | NaBH4, EtOH/CH2Cl2 or Pd/C, ammonium formate | Room temp to reflux | Moderate to good | Choice of reducing agent critical |
| Purification | Column chromatography, recrystallization | Silica gel, hexane:ethyl acetate, methanol | Ambient | High purity | Essential for isolating target compound |
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects.
Mechanism of Action
The mechanism of action of [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets The exact pathways and targets depend on the specific application and biological context
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the substituents attached to the thiophene ring. Below is a detailed comparison based on substituent type, synthesis, physicochemical properties, and biological activity.
Substituent Variations and Electronic Effects
Physicochemical Properties
Key Research Findings
LOX Inhibition : Sulfonyl-substituted methanamines (e.g., naphthalen-2-ylsulfonyl derivatives) exhibit strong LOX inhibition, critical for anti-metastatic drug development .
Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, carbonyl) improve binding to enzymatic targets, while electron-donating groups (e.g., methoxy) enhance solubility .
Synthetic Flexibility : Thiophene methanamines are highly modular, enabling rapid diversification via cross-coupling and nitrile reduction .
Biological Activity
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine is a thiophene derivative characterized by a unique structure that includes two thiophene rings and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features:
- Two thiophene rings : These contribute to the compound's aromatic characteristics and biological activity.
- A carbonyl group : This functional group enhances the reactivity of the compound, facilitating interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The exact mechanisms can vary based on the biological context and the specific targets engaged.
1. Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various thiophene compounds against standard pathogenic bacterial strains. The findings indicated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, particularly Escherichia coli.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| 5a | High | Moderate | Inactive |
| 5b | Moderate | Low | Inactive |
| 5e | High | Moderate | Inactive |
Case Study : Compounds derived from this compound showed marked antibacterial effects, particularly in inhibiting Staphylococcus aureus and E. coli .
2. Anti-inflammatory Effects
Thiophene derivatives have been investigated for their potential anti-inflammatory effects. Studies suggest that these compounds can reduce inflammation markers in biological systems, making them candidates for further research in treating inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Notably, it exhibited significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | < 25 |
| MCF-7 | < 25 |
| HCT116 | < 30 |
Research Findings : In vitro studies revealed that compounds similar to this compound displayed selective cytotoxicity against HCT116 cells compared to normal cells, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiophene derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Thiopheneethylamine | Single thiophene ring | Moderate antibacterial |
| 5-(Trifluoromethyl)thiophen-2-ylmethanamine | Trifluoromethyl group instead of carbonyl | Lower anticancer activity |
| This compound | Dual thiophene structure with carbonyl | High antibacterial and anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link thiophene subunits. For example, boronic acid derivatives of thiophene can react with halogenated precursors under palladium catalysis (e.g., PdCl₂(dppf)) in a mixed solvent system (DME/H₂O/EtOH) at elevated temperatures (e.g., 140°C via microwave irradiation) . Optimization includes adjusting catalyst loading, solvent ratios, and reaction time to improve yields. Post-synthetic deprotection of amine groups (e.g., Boc removal using trifluoroacetic acid) is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of thiophene rings, the methanamine group, and the carbonyl moiety. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ ~160–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) is achieved using reverse-phase columns with UV detection .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold. For example:
- Enzyme Inhibition : Use fluorescence-based assays to test inhibition of LOXL2 (a lysyl oxidase linked to fibrosis/cancer) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the amine moiety’s potential interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning on thiophene rings) influence electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) can map electron density distributions, HOMO-LUMO gaps, and charge-transfer properties. For instance, trifluoromethyl or sulfonyl groups at the 3-position of thiophene alter electron-withdrawing effects, impacting nucleophilic substitution rates . Experimental validation involves synthesizing analogs (e.g., 5-(thiophene-2-carbonyl) derivatives) and comparing reaction kinetics .
Q. What strategies resolve contradictions in crystallographic data for thiophene-based methanamines?
- Methodological Answer : Use the SHELX suite for structure refinement, particularly SHELXL for small-molecule crystals. If disorder is observed (e.g., in thiophene ring orientations), apply restraints to thermal parameters and validate via R-factor convergence (<5%). Cross-validate with Hirshfeld surface analysis (Mercury CSD 2.0) to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed to predict solubility and stability?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings). For this compound, the amine group may form N–H⋯O=C interactions with adjacent molecules. Solubility can be predicted by calculating lattice energy (via PIXEL method) and comparing with polymorph screening .
Q. What mechanistic insights explain discrepancies in biological activity between this compound and its analogs?
- Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor binding. For example, methyl substitution at the 5-position of thiophene (vs. 4-position) may sterically hinder interactions with hydrophobic pockets in enzyme active sites . Validate via mutagenesis studies (e.g., alanine scanning of key receptor residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
